N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a tetrahydropyridine ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-ethylphenylamine with 1H-indole-3-carboxaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with tetrahydropyridine-1-carboxylic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, making it a candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide
- N-(4-chlorophenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide
- N-(4-bromophenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide
Uniqueness
N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-16-7-9-18(10-8-16)24-22(26)25-13-11-17(12-14-25)20-15-23-21-6-4-3-5-19(20)21/h3-11,15,23H,2,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONYOPGEFYJDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.